molecular formula C9H9BrN4O B13300280 5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13300280
M. Wt: 269.10 g/mol
InChI Key: OMFGWHCGFFKMPC-UHFFFAOYSA-N
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Description

5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a bromo group and a carbaldehyde group

Properties

Molecular Formula

C9H9BrN4O

Molecular Weight

269.10 g/mol

IUPAC Name

5-(4-bromopyrazol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C9H9BrN4O/c1-6-8(5-15)9(13(2)12-6)14-4-7(10)3-11-14/h3-5H,1-2H3

InChI Key

OMFGWHCGFFKMPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)N2C=C(C=N2)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with appropriate aldehyde precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .

Mechanism of Action

The mechanism by which 5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this specific pyrazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is C8H9BrN4OC_8H_9BrN_4O, with a molecular weight of 245.08 g/mol. The compound features a pyrazole ring substituted with a bromine atom and an aldehyde functional group, which are crucial for its biological activity.

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. The specific compound has shown promising results in various studies.

Anticancer Activity

Recent research highlights the anticancer potential of pyrazole derivatives. For instance:

  • In vitro Studies : Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism often involves the inhibition of cell proliferation pathways and induction of apoptosis .
  • In vivo Studies : Animal models have shown that pyrazole derivatives can inhibit tumor growth and metastasis, suggesting a strong potential for development as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds have been well documented:

  • Mechanism : Pyrazoles act by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Case Studies : In experimental models, certain pyrazole derivatives have shown up to 85% inhibition of TNF-α production at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored:

  • Activity Spectrum : Compounds similar to 5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde exhibit activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported effective inhibition against E. coli and S. aureus .

Data Tables

Biological Activity Target Cells/Organisms Effectiveness Mechanism
AnticancerMDA-MB-231, HepG2Significant inhibitionApoptosis induction
Anti-inflammatoryVariousUp to 85% TNF-α inhibitionCOX inhibition
AntimicrobialE. coli, S. aureusEffectiveCell wall disruption

Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

  • Synthesis and Evaluation : A series of new curcumin analogs based on 1H-pyrazole were synthesized and evaluated for their anticancer properties, demonstrating significant activity against multiple cancer types .
  • Molecular Modeling Studies : Computational studies suggest that modifications in the pyrazole ring can enhance binding affinity to target proteins involved in cancer progression .
  • Comparative Studies : Research comparing various pyrazole derivatives indicates that brominated compounds often exhibit superior biological activity compared to their non-brominated counterparts due to increased lipophilicity and interaction with biological targets .

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